molecular formula C10H11N3O4 B1407945 Methyl 2-azido-4,5-dimethoxybenzoate CAS No. 477883-38-8

Methyl 2-azido-4,5-dimethoxybenzoate

Cat. No. B1407945
M. Wt: 237.21 g/mol
InChI Key: DQICSZZWMMDVJM-UHFFFAOYSA-N
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Patent
US08598342B2

Procedure details

A solution of sodium nitrite (486 mg, 7.1 mmol) in H2O (6 mL) was added to a solution of methyl 2-amino-4,5-dimethoxy benzoate (1.0 g, 4.7 mmol) in 6N—HCl (20 mL) at 0° C. under N2 atmosphere. After stirring for 15 min, the mixture was then added dropwise to a stirred solution of sodium azide (611 mg, 9.4 mmol) and sodium acetate (3.86 g, 47 mmol) in H2O (30 mL) at 0° C. under N2 atmosphere. After the addition was completed, the reaction mixture was warmed to room temperature and stirred for 2 hrs. The resulting precipitate was collected by vacuum filtration, wash with cold water and dried under reduced pressure to yield methyl 2-azido-4,5-dimethoxybenzoate (909 mg, 82%). 1H NMR (CDCl3, 600 MHz) δ 7.42 (s, 1H), 6.66 (s, 1H), 3.95 (s, 3H), 3.90 (s, 6H); MS (ES+) m/z 238.2 (M+H)+
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[C:10]([NH2:17])=[CH:9][C:8]=1[O:18][CH3:19].Cl.[N-:21]=[N+:22]=[N-].[Na+].C([O-])(=O)C.[Na+]>O>[N:17]([C:10]1[CH:9]=[C:8]([O:18][CH3:19])[C:7]([O:6][CH3:5])=[CH:12][C:11]=1[C:13]([O:15][CH3:16])=[O:14])=[N+:21]=[N-:22] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
486 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C(=O)OC)N)OC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
611 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
wash with cold water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C(=O)OC)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 909 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.